molecular formula C10H18O2 B14570125 4-Methylnon-3-enoic acid CAS No. 61271-90-7

4-Methylnon-3-enoic acid

Cat. No.: B14570125
CAS No.: 61271-90-7
M. Wt: 170.25 g/mol
InChI Key: QQZVHSKDJXHMBX-UHFFFAOYSA-N
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Description

4-Methylnon-3-enoic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid with a double bond and a methyl group attached to the nonane chain. This compound is known for its presence in certain body odorants and has been studied for its role in the formation of human body odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylnon-3-enoic acid can be synthesized through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions typically include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The specific methods and conditions can vary depending on the desired purity and yield of the compound. Industrial production often focuses on optimizing reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methylnon-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated carboxylic acids.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of esters or amides.

Scientific Research Applications

4-Methylnon-3-enoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylnon-3-enoic acid involves its interaction with skin bacteria. The compound is initially odorless but becomes odorous upon enzymatic action by bacteria in the axillary region. This enzymatic conversion releases volatile organic acids, contributing to body odor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylnon-3-enoic acid is unique due to its specific structure and role in body odor. Its longer carbon chain and specific double bond position differentiate it from other similar compounds, making it a distinct subject of study in the context of human body odor and its chemical analysis.

Properties

CAS No.

61271-90-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-methylnon-3-enoic acid

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-9(2)7-8-10(11)12/h7H,3-6,8H2,1-2H3,(H,11,12)

InChI Key

QQZVHSKDJXHMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCC(=O)O)C

Origin of Product

United States

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